7-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide
CAS No.: 2034247-81-7
Cat. No.: VC4786411
Molecular Formula: C20H16N2O3S
Molecular Weight: 364.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034247-81-7 |
|---|---|
| Molecular Formula | C20H16N2O3S |
| Molecular Weight | 364.42 |
| IUPAC Name | 7-methoxy-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C20H16N2O3S/c1-24-16-6-2-4-13-10-17(25-19(13)16)20(23)22-11-14-5-3-8-21-18(14)15-7-9-26-12-15/h2-10,12H,11H2,1H3,(H,22,23) |
| Standard InChI Key | SHQDCMFLARVCQW-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Introduction
Structural Characteristics and Isomerism
The compound’s structure integrates three heterocyclic systems: a benzofuran ring, a pyridine moiety, and a thiophene group. The benzofuran core is substituted at the 7-position with a methoxy group () and at the 2-position with a carboxamide functional group (). The carboxamide nitrogen is further linked to a pyridin-3-ylmethyl group, which itself bears a thiophen-3-yl substituent at the pyridine’s 2-position .
Key Structural Features:
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Benzofuran Core: The fused oxygen-containing heterocycle contributes to aromatic stability and influences electronic properties. Methoxy substitution at C7 enhances electron density via resonance effects .
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Carboxamide Linkage: The group facilitates hydrogen bonding, critical for interactions with biological targets such as enzymes or receptors .
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Pyridine-Thiophene Hybrid: The pyridine ring’s nitrogen atom introduces basicity, while the thiophene’s sulfur atom may participate in hydrophobic interactions or coordinate metals .
Isomerism and Stereochemical Considerations:
The compound’s structure permits regiochemical variations. For instance, the thiophene substituent’s position on the pyridine ring (e.g., 2- vs. 4-substitution) generates distinct isomers, as seen in CAS numbers 1795471-24-7 (2-thiophen-3-yl) and 2034448-34-3 (2-thiophen-3-yl vs. 4-thiophen-3-yl). Such differences impact physicochemical properties and bioactivity, underscoring the need for precise synthetic control.
Synthesis and Chemical Properties
Synthetic Routes:
The synthesis of 7-methoxy-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide likely involves multi-step organic reactions:
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Benzofuran Core Formation:
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Carboxamide Installation:
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Pyridine-Thiophene Hybrid Assembly:
Reaction Conditions and Optimization:
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Solvents: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.
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Catalysts: Palladium complexes (e.g., Pd(PPh)) for cross-couplings; Lewis acids (e.g., ZnCl) for cyclizations .
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Temperature: Moderate heating (60–100°C) for condensations; room temperature for Ugi reactions .
Stability and Reactivity:
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The methoxy group stabilizes the benzofuran core against electrophilic attack but may render the compound susceptible to oxidative demethylation under harsh conditions .
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The carboxamide linkage is hydrolytically stable at neutral pH but may degrade under acidic or basic conditions .
Pharmacological and Toxicological Considerations
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Pharmacokinetics: Benzofuran derivatives often exhibit moderate oral bioavailability due to their molecular weight (~300–400 g/mol) and balanced lipophilicity (LogP ~2–3) .
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Toxicity: Thiophene-containing compounds may pose hepatotoxic risks via metabolic activation to reactive intermediates .
Challenges and Future Directions
Research Gaps:
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Synthetic Scalability: Current methods lack optimization for large-scale production .
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Target Identification: The compound’s mechanism of action remains uncharacterized .
Recommendations:
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